![molecular formula C14H11ClFNO2S B2929804 N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide CAS No. 339107-07-2](/img/structure/B2929804.png)
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide is a useful research compound. Its molecular formula is C14H11ClFNO2S and its molecular weight is 311.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Degradation and Analytical Challenges
Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including CRL-40,940 and CRL-40,941, in the context of gas chromatography-mass spectrometry (GC-MS) analysis. They found that key degradation products common to modafinil and its analogs included diphenylmethanol and 1,1,2,2-tetraphenylethane (TPE), with the formation of fluorinated TPE analogs during heat-induced degradation of certain derivatives. This study highlights the analytical challenges and potential ambiguities in routine analysis due to the degradation of these compounds under heat (Dowling et al., 2017).
Cytotoxic Activities
Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their cytotoxic activity against breast and colon cancer cell lines. This research demonstrates the potential biomedical applications of these compounds in cancer treatment, highlighting their relevance beyond their known uses (Ghorab et al., 2015).
Neurochemical Interactions
Madras et al. (2006) explored the occupation of dopamine and norepinephrine transporters by modafinil in vivo and its modulation of these transporters and trace amine activity in vitro. Their findings contribute to understanding the neurochemical substrates of modafinil and its analogs, suggesting applications in neuropsychiatric disorder treatments (Madras et al., 2006).
Environmental Health and Safety
Häggblom and Young (1995) examined the anaerobic degradation of halogenated phenols, including a fluorinated analog, by sulfate-reducing consortia. This study is crucial for understanding the environmental fate and biodegradation of halogenated organic compounds, indicating the broader environmental implications of these substances (Häggblom & Young, 1995).
Photonic and Optical Applications
Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides structures, including polarization effects, to understand their potential in photonic devices such as optical switches and modulators. This research opens avenues for the application of these compounds in optical and photonic technologies, emphasizing their significance beyond pharmacological uses (Castro et al., 2017).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2S/c15-12-3-1-2-4-13(12)17-14(18)9-20(19)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNONXNGNEVQUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
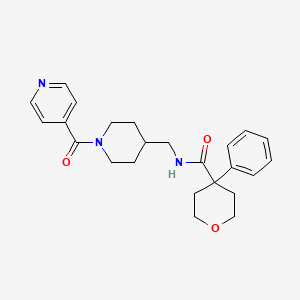
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

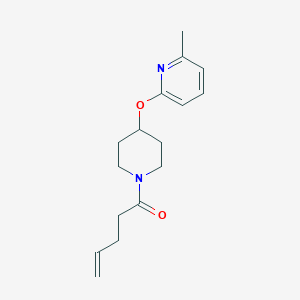
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)
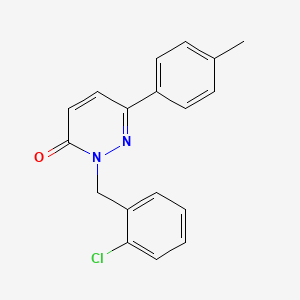

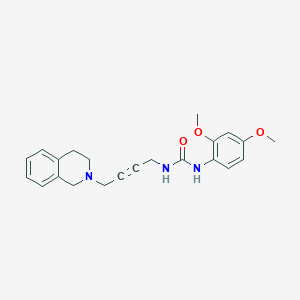
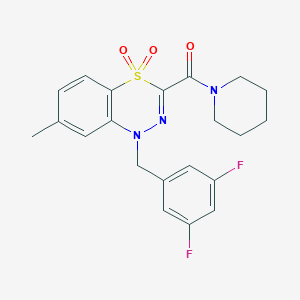
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)
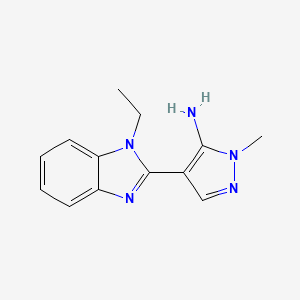
methanone](/img/structure/B2929744.png)
